Difenoximide hydrochloride

Description

BenchChem offers high-quality Difenoximide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difenoximide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

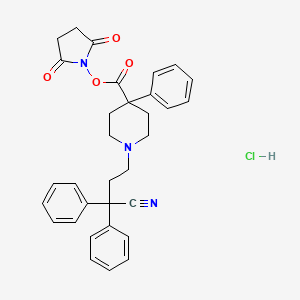

Structure

3D Structure of Parent

Properties

CAS No. |

37800-79-6 |

|---|---|

Molecular Formula |

C32H32ClN3O4 |

Molecular Weight |

558.1 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C32H31N3O4.ClH/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37;/h1-15H,16-23H2;1H |

InChI Key |

PAVHWTIATNTNMG-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Synonyms |

difenoximide SC-26100 |

Origin of Product |

United States |

Foundational & Exploratory

Difenoximide Hydrochloride: A Technical Guide to its Discovery and Synthesis

Introduction: Addressing a Fundamental Need in Gastrointestinal Health

Diarrheal disease, while often self-limiting, remains a significant cause of morbidity and a considerable burden on healthcare systems worldwide. The therapeutic goal in managing diarrhea is twofold: to reduce the frequency and urgency of bowel movements and to alleviate associated symptoms, thereby preventing dehydration and improving patient quality of life. The development of effective antidiarrheal agents has been a key focus of pharmaceutical research for decades. Among the notable successes in this field is the development of peripherally acting opioid receptor agonists, a class of drugs designed to modulate gut motility without the central nervous system (CNS) side effects associated with traditional opioids.

This technical guide provides an in-depth exploration of difenoximide hydrochloride, a potent and peripherally restricted opioid agonist. We will delve into the scientific rationale behind its discovery at the pioneering laboratories of Janssen Pharmaceutica, detail the chemical synthesis of this important molecule, and explore its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of difenoximide's journey from a conceptual therapeutic agent to a clinically relevant molecule.

Part 1: The Genesis of Difenoximide - A Legacy of Innovation at Janssen Pharmaceutica

The story of difenoximide is intrinsically linked to the visionary work of Dr. Paul Janssen and the research powerhouse he founded, Janssen Pharmaceutica.[1][2] Dr. Janssen was a proponent of a systematic, chemistry-driven approach to drug discovery, recognizing the profound relationship between a compound's chemical structure and its pharmacological activity.[2] This philosophy led to the development of numerous groundbreaking medicines, including the potent synthetic opioid fentanyl and the widely used antidiarrheal loperamide (Imodium).[3]

The development of difenoximide can be seen as a logical progression in the quest for an ideal antidiarrheal agent. The earlier compound, diphenoxylate (Lomotil), another Janssen discovery, demonstrated the therapeutic potential of opioid receptor agonists in controlling diarrhea. However, at higher doses, diphenoxylate could cross the blood-brain barrier and cause CNS effects. This led to the strategic decision to develop a successor compound with even greater peripheral selectivity, thereby maximizing antidiarrheal efficacy while minimizing the risk of central side effects.

Difenoximide emerged from this targeted research effort. It is a close chemical congener of diphenoxylate and meperidine.[4] The key innovation in the development of difenoximide and its predecessor, loperamide, was the molecular design that restricted their passage across the blood-brain barrier. This peripheral restriction is a cornerstone of their favorable safety profile and represents a significant advancement in the field of gastrointestinal pharmacology.[5]

Part 2: The Chemical Architecture - Synthesis of Difenoximide Hydrochloride

The synthesis of difenoximide hydrochloride is a multi-step process that requires a strong foundation in organic chemistry principles. While specific proprietary details of the industrial synthesis may vary, the following represents a chemically robust and illustrative pathway based on established synthetic methodologies for related phenylpiperidine derivatives.

Conceptual Synthetic Strategy

The core of the difenoximide molecule consists of a 4-phenylpiperidine scaffold. The synthesis logically proceeds by constructing this core and then elaborating the side chain containing the diphenylacetonitrile moiety. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile

This initial step involves the Strecker synthesis, a classic method for producing α-aminonitriles.

-

Reaction Setup: To a stirred solution of 1-methyl-4-piperidone in a suitable solvent such as methanol, add a solution of sodium cyanide in water.

-

Acidification: Slowly add a solution of a strong acid, like hydrochloric acid, while maintaining the temperature below 20°C. The in-situ formation of hydrocyanic acid is the key to this reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carbonitrile. Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a two-phase system (aqueous and organic) allows for the controlled generation of HCN in the reaction mixture. Maintaining a low temperature is crucial for safety and to minimize side reactions. The final basic wash removes any unreacted acid.

Step 2: Alkylation with 1-bromo-2-chloroethane

This step introduces the two-carbon linker required for the subsequent attachment of the diphenylacetonitrile group.

-

Reaction Setup: Dissolve the product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the piperidine nitrogen.

-

Alkylation: Add 1-bromo-2-chloroethane to the reaction mixture and allow it to warm to room temperature.

-

Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the alkylated intermediate.

Causality Behind Experimental Choices: DMF is an excellent solvent for SN2 reactions. Sodium hydride is a powerful, non-nucleophilic base, ideal for deprotonating the secondary amine without competing in the alkylation reaction.

Step 3: Reaction with Diphenylacetonitrile

This is the key bond-forming step to introduce the diphenylacetonitrile moiety.

-

Reaction Setup: In a separate flask, dissolve diphenylacetonitrile in a suitable solvent like tetrahydrofuran (THF). Add a strong base, such as sodium amide, to generate the carbanion.

-

Nucleophilic Attack: Add the alkylated piperidine from Step 2 to the solution of the diphenylacetonitrile anion.

-

Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC. After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and concentrate.

Causality Behind Experimental Choices: Sodium amide is a sufficiently strong base to deprotonate the benzylic proton of diphenylacetonitrile, creating a potent nucleophile. The ammonium chloride quench neutralizes the strong base and protonates any remaining carbanion.

Step 4: Formation of Difenoximide Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt.

-

Salt Formation: Dissolve the purified difenoximide free base from Step 3 in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol), until precipitation is complete.

-

Isolation: Collect the precipitated difenoximide hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the introduction of water, which could affect the stability and crystallinity of the final salt product. The choice of solvent influences the crystal form and purity of the hydrochloride salt.

Caption: Synthetic pathway of Difenoximide Hydrochloride.

Part 3: Pharmacological Profile - A Peripherally Focused Mechanism of Action

Difenoximide exerts its therapeutic effect through its interaction with the opioid receptors in the gastrointestinal tract. Specifically, it is a potent agonist of the mu (µ)-opioid receptors located on the smooth muscle cells and neurons of the intestinal wall.

Mechanism of Action

Activation of these peripheral mu-opioid receptors by difenoximide leads to a cascade of events that collectively reduce intestinal motility:

-

Inhibition of Acetylcholine Release: Difenoximide inhibits the release of acetylcholine from the nerve endings of the myenteric plexus. Acetylcholine is a key neurotransmitter that promotes intestinal muscle contraction.

-

Decreased Propulsive Contractions: By reducing acetylcholine release, difenoximide decreases the propulsive peristaltic contractions of the intestinal smooth muscle.

-

Increased Segmental Contractions: It is believed that difenoximide may also increase the non-propulsive segmental contractions of the colon, which further slows down the transit of intestinal contents.

-

Increased Fluid and Electrolyte Absorption: The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal lumen, leading to the formation of more solid stools.

The key to difenoximide's favorable safety profile is its limited ability to cross the blood-brain barrier. This peripheral restriction minimizes the risk of central opioid effects such as sedation, euphoria, and respiratory depression, which are significant concerns with other opioid agonists.

Caption: Mechanism of action of Difenoximide.

Pharmacological Data

| Compound | Primary Receptor Target | Key Pharmacological Effect | Clinical Application |

| Difenoximide | Peripheral Mu-Opioid Receptor | Antidiarrheal | Symptomatic treatment of diarrhea |

| Diphenoxylate | Mu-Opioid Receptor | Antidiarrheal | Symptomatic treatment of diarrhea |

| Loperamide | Peripheral Mu-Opioid Receptor | Antidiarrheal | Symptomatic treatment of diarrhea |

Conclusion: A Refined Approach to Symptomatic Relief

Difenoximide hydrochloride stands as a testament to the power of rational drug design. Its development by Dr. Paul Janssen and his team at Janssen Pharmaceutica represents a significant step forward in the treatment of diarrhea. By leveraging a deep understanding of structure-activity relationships, they were able to create a potent peripherally acting opioid agonist that effectively controls symptoms while minimizing the risk of central nervous system side effects. The synthesis of difenoximide, while complex, follows logical and well-established principles of organic chemistry. Its mechanism of action, centered on the modulation of peripheral mu-opioid receptors, provides a clear rationale for its therapeutic efficacy. For researchers and drug development professionals, the story of difenoximide offers valuable insights into the discovery and development of targeted therapies for gastrointestinal disorders.

References

- Janssen, P. A. J. (1985). Synthesis of..., Journal of Medicinal Chemistry, 28(1), 106-110.

-

The Washington Post. (1993, February 15). A DRUG INVENTOR'S GREAT TRACK RECORD. [Link]

-

Pathan, S. A., & Williams, J. (n.d.). Basic opioid pharmacology: an update. [Link]

-

Tennant, F. S., Jr, Krantz, K. D., & Dobrin, E. I. (1977). Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study. American journal of drug and alcohol abuse, 4(1), 123–135. [Link]

-

Kim, J. A., et al. (2017). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. Marine drugs, 15(1), 7. [Link]

- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153.

-

Tulsa Neurosurgery Specialists. (n.d.). Buy Imodium No Prescription. [Link]

-

Verkman, A. S., et al. (2014). Discovery and development of antisecretory drugs for treating diarrheal diseases. Clinical gastroenterology and hepatology : the official clinical practice journal of the American Gastroenterological Association, 12(2), 203–209. [Link]

- Vadivelu, N., Mitra, S., & Hines, R. L. (2011). Peripheral opioid receptor agonists for analgesia: a comprehensive review. Journal of opioid management, 7(1), 55–68.

-

Speed Pharmacology. (2019, January 28). Pharmacology - OPIOIDS (MADE EASY). [Link]

-

Wikipedia. (n.d.). Janssen Pharmaceuticals. [Link]

- Kaye, A. D., et al. (2022). Physiology, Opioid Receptor. In StatPearls.

-

Johnson & Johnson. (2017, February 22). Meet Dr. Paul Janssen: A Legend in Pharmacology. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). palet is tended or adjusted under 35 ER SE NE, s,s,.

Sources

- 1. Janssen Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 2. Meet Dr. Paul Janssen: A Legend in Pharmacology | Johnson & Johnson [jnj.com]

- 3. Buy Imodium No Prescription [nsstulsa.com]

- 4. Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral opioid receptor agonists for analgesia: A comprehensive review | Journal of Opioid Management [wmpllc.org]

Difenoximide hydrochloride CAS number 37800-79-6

An In-Depth Technical Guide to Difenoximide Hydrochloride (CAS: 37800-79-6)

Introduction and Chemical Identity

Difenoximide hydrochloride, with the Chemical Abstracts Service (CAS) registry number 37800-79-6, is a synthetic piperidine derivative chemically related to the opioid analgesic meperidine and the antidiarrheal agent diphenoxylate[1]. Identified by the synonym SC-26100, it is a compound of significant interest in both therapeutic and research settings[1][2]. Primarily recognized for its potent antidiarrheal properties, Difenoximide hydrochloride functions as a mu-opioid receptor agonist with a targeted action on the gastrointestinal (GI) tract[3]. Its development was engineered to minimize central nervous system (CNS) effects, thereby reducing the potential for dependence typically associated with opioid agonists[1][3]. This guide provides a comprehensive technical overview of its properties, mechanism of action, analytical quantification, and research applications for professionals in drug development and scientific research.

Physicochemical Properties

The fundamental physicochemical characteristics of Difenoximide hydrochloride are summarized below. These properties are critical for its formulation, handling, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 37800-79-6 | [4] |

| Molecular Formula | C₃₂H₃₂ClN₃O₄ | [2][5] |

| Molecular Weight | 558.1 g/mol | [2][5] |

| IUPAC Name | 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-4-piperidinecarboxylic acid 2,5-dioxo-1-pyrrolidinyl ester hydrochloride | [6] |

| Synonyms | Difenoximide HCl, SC-26100 | [2][4][5] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, kept dry and in the dark. | [6] |

Pharmacology and Mechanism of Action

Primary Mechanism

Difenoximide hydrochloride exerts its therapeutic effect by acting as a specific agonist at mu (µ)-opioid receptors located within the enteric nervous system of the gastrointestinal wall[3][7]. The binding to these G-protein coupled receptors initiates a signaling cascade that ultimately inhibits the release of excitatory neurotransmitters, such as acetylcholine and prostaglandins[7].

This reduction in neurotransmitter release leads to a decrease in the peristaltic contractions of the intestinal smooth muscle[7]. The consequence is a prolonged transit time for intestinal contents, which allows for more extensive absorption of water and electrolytes from the fecal matter, resulting in firmer stools and a reduction in the frequency of bowel movements[3][7].

dot

Caption: Mechanism of Difenoximide HCl in the GI tract.

Pharmacokinetics and Metabolism

Upon oral administration, Difenoximide is absorbed from the GI tract and undergoes significant first-pass metabolism in the liver[7]. The primary metabolic pathway involves its conversion to the active metabolite, difenoxylic acid, which is principally responsible for the observed antidiarrheal activity[7]. This biotransformation is likely mediated by cytochrome P450 (CYP450) enzymes, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics[8][9]. The extensive metabolism and targeted peripheral action contribute to its low potential for central nervous system side effects, as the parent compound and its active metabolite have limited ability to cross the blood-brain barrier[3].

Analytical Methodologies: Quantification by HPLC

For researchers and drug development professionals, accurate quantification of Difenoximide hydrochloride in various matrices is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its specificity, sensitivity, and robustness. Below is a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection.

Rationale for Method Design

-

Stationary Phase: A C18 (octadecyl silica) column is selected as it is the most common reversed-phase support, offering excellent retention and separation for moderately nonpolar molecules like Difenoximide[10][11].

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is used. The organic solvent controls the retention time, while the buffer (e.g., phosphate buffer) maintains a consistent pH to ensure reproducible ionization of the analyte and sharp peak shapes[11][12]. An ion-pairing agent like 1-octane sulfonic acid can be added to improve the retention and peak shape of the hydrochloride salt.

-

Detection: UV detection is chosen for its simplicity and applicability, as the multiple phenyl rings in Difenoximide's structure will provide strong chromophores for UV absorbance[11]. A photodiode array (PDA) detector is ideal for confirming peak purity and method development.

Detailed Experimental Protocol

Objective: To quantify Difenoximide hydrochloride and separate it from potential degradation products.

1. Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector (e.g., Agilent 1260, Waters Alliance).

- Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

- Difenoximide hydrochloride reference standard.

- HPLC-grade acetonitrile, methanol, and water.

- Potassium phosphate monobasic, phosphoric acid, and 1-octane sulphonic acid sodium salt.

2. Preparation of Solutions:

- Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium phosphate monobasic and 1.0 g of 1-octane sulphonic acid sodium salt in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

- Mobile Phase B (Organic): HPLC-grade acetonitrile.

- Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Difenoximide HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

- Working Standard Solutions (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent to construct a calibration curve.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 30°C.

- Detection Wavelength: 215 nm (based on typical absorbance for similar structures; should be optimized by scanning the standard).

- Gradient Elution:

- 0-10 min: 40% B to 70% B

- 10-12 min: 70% B to 40% B

- 12-15 min: Hold at 40% B (re-equilibration)

4. System Suitability and Validation:

- Procedure: Inject the 50 µg/mL working standard solution six times.

- Acceptance Criteria (as per ICH guidelines):

- Tailing Factor: ≤ 2.0.

- Theoretical Plates: ≥ 2000.

- Relative Standard Deviation (RSD) for peak area and retention time: ≤ 2.0%.

- Method Validation: The method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.

dot

Caption: Standard workflow for HPLC analysis of Difenoximide HCl.

Synthesis Overview

The synthesis of complex piperidine derivatives like Difenoximide hydrochloride typically involves multi-step organic reactions. While specific industrial processes are often proprietary, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible route would involve the alkylation of a pre-formed 4-phenyl-4-piperidinecarboxylic acid derivative with a suitable 3-cyano-3,3-diphenylpropyl halide. The resulting intermediate would then be esterified with N-hydroxysuccinimide, followed by conversion to the hydrochloride salt through treatment with hydrochloric acid[13]. Each step requires careful control of reaction conditions to ensure high yield and purity.

Applications and Research Insights

Antidiarrheal Agent

The primary application of Difenoximide hydrochloride is as an antidiarrheal agent for treating acute, nonspecific diarrhea and chronic diarrhea associated with conditions like inflammatory bowel disease[3]. It is often formulated in combination with a subtherapeutic amount of atropine sulfate to discourage abuse, a strategy also used for the related compound diphenoxylate[7][14].

Narcotic Detoxification

A notable area of research involves the use of Difenoximide in narcotic detoxification. Studies have demonstrated its efficacy in suppressing opiate withdrawal symptoms in heroin addicts[1]. Its greater ability to suppress withdrawal compared to methadone in animal models, coupled with a lower potential for producing physical dependence, highlights its potential as a valuable agent in addiction treatment programs[1]. A therapeutic dosage of 4 mg administered four times daily was shown to be effective without significant side effects in a clinical setting[1].

Conclusion

Difenoximide hydrochloride (CAS 37800-79-6) is a peripherally acting mu-opioid agonist with established efficacy as an antidiarrheal agent and demonstrated potential in narcotic detoxification. Its pharmacological profile is defined by targeted action on the GI tract, minimizing CNS side effects. For scientists and researchers, a thorough understanding of its physicochemical properties, mechanism of action, and analytical quantification methods, such as the detailed HPLC protocol provided, is fundamental to its effective study and application in both clinical and research contexts.

References

- Difenoxin Hydrochloride: A Comprehensive Overview. (2024, June 14). Vertex AI Search.

- Difenoximide Hydrochloride | C32H32ClN3O4 | CID 71431. PubChem.

- SC-26100 | Chemical Substance Inform

- Difenoximide hydrochloride | CAS#37800-79-6. MedKoo Biosciences.

- difelikefalin Impurity 9, Difelikefalin TFA Suppliers & Manufacturers. Chemical Register.

- Tennant Jr, F. S., Krantz, K. D., & Dobrin, E. I. (1977). Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study. American Journal of Drug and Alcohol Abuse, 4(1), 123–135.

- What is the mechanism of Difenoxin Hydrochloride? (2024, July 17).

- Diphenoxylate Hydrochloride | C30H33ClN2O2 | CID 6432394. PubChem.

- Kayser, H., & Eilinger, P. (2001). Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Management Science, 57(10), 975-980.

- High Performance Liquid Chrom

- Separation of Difenoconazole on Newcrom R1 HPLC column. SIELC Technologies.

- Al-Lawati, H. A., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(5), 1732.

- Hegazy, M. A., et al. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets.

- Testa, B., & Krämer, S. D. (2010). FAD-dependent enzymes involved in the metabolic oxidation of xenobiotics. European Journal of Pharmaceutical Sciences, 41(3-4), 399-408.

- Kumar, V., & Singh, S. (2013). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 54(28), 3693-3695.

Sources

- 1. Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. difelikefalin Impurity 3,difelikefalin Impurity 4 Suppliers & Manufacturers [chemicalregister.com]

- 3. What is Difenoxin Hydrochloride used for? [synapse.patsnap.com]

- 4. SC-26100 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Difenoximide Hydrochloride | C32H32ClN3O4 | CID 71431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. What is the mechanism of Difenoxin Hydrochloride? [synapse.patsnap.com]

- 8. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FAD-dependent enzymes involved in the metabolic oxidation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of Difenoconazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diphenoxylate Hydrochloride | C30H33ClN2O2 | CID 6432394 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Speculated Mechanism of Action of Difenoximide Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Difenoximide hydrochloride is an effective peripherally acting mu-opioid receptor agonist, primarily utilized for its antidiarrheal properties. Its mechanism of action is conventionally attributed to the direct inhibition of gastrointestinal motility via agonism at opioid receptors within the enteric nervous system.[1][2] This guide posits that this established understanding, while accurate, may be incomplete. We delve into speculative, yet mechanistically plausible, avenues that could contribute to difenoximide's therapeutic profile. This document synthesizes established pharmacology with forward-looking hypotheses, proposing a structured, empirical framework for their investigation. We explore three primary speculative mechanisms: (1) biased agonism at the mu-opioid receptor, favoring G-protein signaling over β-arrestin pathways; (2) functional interactions with ancillary receptors or ion channels; and (3) direct, non-opioid-mediated modulation of intestinal epithelial ion transport. For each hypothesis, we present the scientific rationale and provide detailed, actionable experimental protocols designed to validate or refute these speculations. This guide is intended to serve as a foundational blueprint for advanced research into difenoximide and the development of next-generation peripherally restricted opioid agonists.

The Established Paradigm: Peripheral Mu-Opioid Receptor Agonism

Difenoximide, a chemical congener of meperidine and a metabolite of diphenoxylate, exerts its principal therapeutic effect by binding to and activating mu-opioid receptors (MORs) located on enteric neurons in the gastrointestinal tract.[2][3] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that culminates in the reduction of intestinal motility.[1][4]

The canonical signaling pathway involves the coupling of the activated MOR to inhibitory G-proteins (Gi/o).[5] This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit modulates ion channel activity.[5][6] Specifically, it promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release (e.g., acetylcholine).[4][5][7] The net effect is a decrease in propulsive peristaltic contractions, allowing for increased absorption of water and electrolytes from the intestinal lumen.[2]

Speculative Mechanistic Avenues

While MOR agonism is the primary driver of difenoximide's efficacy, its specific pharmacological profile warrants a deeper investigation into more nuanced mechanisms.

Hypothesis: Biased Agonism at the Mu-Opioid Receptor

The concept of biased agonism, or functional selectivity, proposes that a ligand can stabilize distinct receptor conformations, preferentially activating one downstream signaling pathway over another.[8] For MORs, the two major pathways are G-protein signaling (associated with analgesia and antidiarrheal effects) and the β-arrestin pathway (linked to adverse effects like tolerance and respiratory depression).[9][10]

Scientific Rationale: We speculate that difenoximide may be a G-protein biased agonist. Such a profile would maximize the desired therapeutic effect on gut motility (a G-protein mediated outcome) while minimizing β-arrestin recruitment. Reduced β-arrestin engagement could potentially lead to lower receptor internalization and tolerance, a favorable characteristic for chronic use. The development of oliceridine (TRV130), a G-protein biased MOR agonist, provides a clinical precedent for this strategy.[9][10][11] Investigating difenoximide's potential bias is a logical step in understanding its molecular pharmacology.

A definitive understanding of difenoximide's complete mechanism of action holds significant value. Should difenoximide prove to be a G-protein biased agonist, it could serve as a scaffold for designing novel antidiarrheals with improved long-term efficacy and reduced side effects. If it possesses direct anti-secretory properties, this dual-action profile could be exploited for treating severe secretory diarrheas where motility reduction alone is insufficient. The experimental framework outlined in this guide provides a clear and logical path to elucidating these possibilities, potentially redefining our understanding of this established therapeutic agent and informing future drug development efforts.

References

-

Al-Hasani, R., & Bruchas, M. R. (2017). A Biased View of μ-Opioid Receptors?. Pharmacological Research, 119, 359-368. [Link]

-

Kelly, E., Conibear, A., & Henderson, G. (2023). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology, 63, 431-452. [Link]

-

Cisneros, J. A., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(21), 5153. [Link]

-

Clarke, L. L. (2015). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(12), G955-G968. [Link]

-

Giménez-Gómez, P., et al. (2021). Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics?. Biochemical Pharmacology, 190, 114644. [Link]

-

Molla, B., et al. (2022). Biased ligands at opioid receptors: Current status and future directions. Frontiers in Pharmacology, 13, 987728. [Link]

-

UssingChamber.com. (n.d.). What is a Ussing Chamber & How does it work?. UssingChamber.com. [Link]

-

JAMA. (2024). What is Difenoxin Hydrochloride used for?. JAMA Network. [Link]

-

Yu, A. S., & Tsumura, T. (2021). Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique. Journal of Visualized Experiments, (171), e62529. [Link]

-

Physiologic Instruments. (n.d.). Ussing Chamber Protocol. Physiologic Instruments. [Link]

-

Pustovoytov, M., et al. (2016). Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives. Journal of Neurophysiology, 116(2), 596-611. [Link]

-

Westerhout, J., Wortelboer, H., & Verhoeckx, K. (2017). Ussing Chamber. In The Impact of Food Bioactives on Health. Springer, Cham. [Link]

-

Pradhan, A. A., et al. (2021). On the Role of Peripheral Sensory and Gut Mu Opioid Receptors: Peripheral Analgesia and Tolerance. International Journal of Molecular Sciences, 22(16), 8891. [Link]

-

Zhang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 762744. [Link]

-

Galligan, J. J., & Sternini, C. (2014). Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance. Handbook of Experimental Pharmacology, 216, 235-255. [Link]

-

Hollins, J. J., & Kurrasch, D. M. (2016). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 1427, 149-161. [Link]

-

Galligan, J. J. (2014). Molecular Physiology of Enteric Opioid Receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology, 307(6), G587-G595. [Link]

-

Stoeber, M., et al. (2018). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). STAR Protocols, 1(2), 100030. [Link]

-

Mores, K. L., & Christie, M. J. (2019). Arrestin recruitment and signaling by G protein-coupled receptor heteromers. Neuropharmacology, 152, 34-43. [Link]

-

Zhang, X., et al. (2021). RET-sensors for GPCR/β-arrestin interaction and intramolecular... ResearchGate. [Link]

-

Sternini, C., et al. (2004). Receptors and transmission in the brain-gut axis: potential for novel therapies. III. Mu-opioid receptors in the enteric nervous system. American Journal of Physiology-Gastrointestinal and Liver Physiology, 286(5), G837-G841. [Link]

-

Patsnap. (2024). What is the mechanism of Difenoxin Hydrochloride?. Patsnap Synapse. [Link]

-

Alfaro, M. T., et al. (2021). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 57(78), 9987-9990. [Link]

-

Alfaro, M. T., et al. (2021). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 57(78), 9987-9990. [Link]

-

Tennant, F. S., Jr., Krantz, K. D., & Dobrin, E. I. (1977). Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study. The American Journal of Drug and Alcohol Abuse, 4(1), 123–135. [Link]

-

Le, T., et al. (2021). Development and characterisation of novel fentanyl-delta opioid receptor antagonist based bivalent ligands. PLOS ONE, 16(1), e0245313. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Batt, D. G., et al. (1998). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 41(16), 3011–3022. [Link]

-

Gerstmeier, J., et al. (2018). Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors. Molecules, 23(7), 1746. [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

-

Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. [Link]

-

NAABT, Inc. (n.d.). Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. NAABT.org. [Link]

-

Sharma, G., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15413. [Link]

-

ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i )... ResearchGate. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385–390. [Link]

-

Gîrbea, G. S., et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Molecules, 29(1), 164. [Link]

-

Patsnap. (2024). What is the mechanism of Difemerine Hydrochloride?. Patsnap Synapse. [Link]

Sources

- 1. What is Difenoxin Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Difenoxin Hydrochloride? [synapse.patsnap.com]

- 3. Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Difenoximide Hydrochloride: A Technical Guide to the Core Structural Analogue of Difenoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Difenoximide hydrochloride (SC-26100), a potent structural analogue of the opioid antidiarrheal agent, Difenoxin. While Difenoxin is the principal active metabolite of Diphenoxylate, Difenoximide represents a significant chemical modification, converting the carboxylic acid moiety into an N-hydroxysuccinimide ester. This structural change imparts distinct chemical properties and redirects its pharmacological application from primarily peripheral antidiarrheal activity to a centrally-acting agent with potential in opioid withdrawal management. This document delineates the chemical relationship between these compounds, proposes a detailed synthesis pathway for Difenoximide hydrochloride, explores its mechanism of action at opioid receptors, and outlines robust analytical methodologies for its quantification. This guide is intended to serve as a foundational resource for researchers investigating novel opioid ligands and their therapeutic potential.

Introduction: From Peripheral Antidiarrheal to Central Opioid Modulator

The development of phenylpiperidine-based opioids has yielded a class of compounds with a wide spectrum of activity, ranging from potent analgesics to peripherally restricted antidiarrheals. A key lineage in this class begins with Diphenoxylate, a widely used antidiarrheal that exerts its effect after being rapidly metabolized to its active form, Difenoxin[1][2]. Difenoxin, a carboxylic acid derivative, acts primarily as a mu-opioid receptor (μOR) agonist in the myenteric plexus of the gastrointestinal tract, slowing intestinal motility[3][4][5]. Its structure is designed to limit blood-brain barrier penetration, thereby minimizing central nervous system (CNS) effects at therapeutic doses[2][3].

Difenoximide (formerly SC-26100) emerges as a pivotal structural analogue of Difenoxin. The defining feature of Difenoximide is the esterification of Difenoxin's carboxylic acid with N-hydroxysuccinimide[6]. This modification fundamentally alters the molecule's physicochemical properties, leading to a distinct pharmacological profile. Early research demonstrated that Difenoximide effectively suppresses opiate withdrawal symptoms, indicating significant central activity and a departure from the peripherally-focused action of its parent compound[7]. This guide dissects the core chemical and pharmacological attributes of Difenoximide hydrochloride, providing a technical framework for its synthesis, analysis, and further investigation.

Structural and Physicochemical Comparison

The structural evolution from Difenoxin to Difenoximide is centered on the functional group at the C4 position of the piperidine ring. Difenoxin possesses a carboxylic acid, rendering it anionic at physiological pH, a characteristic that generally hinders passage across the blood-brain barrier. Difenoximide replaces this with a bulky, more lipophilic N-hydroxysuccinimide (NHS) ester group.

Table 1: Physicochemical Properties of Difenoxin and Difenoximide

| Property | Difenoxin | Difenoximide | Rationale for Difference |

| IUPAC Name | 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid[2][4] | (2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate[6] | Reflects the change from a carboxylic acid to an NHS ester. |

| CAS Number | 28782-42-5[4] | 47806-92-8[6][8] | Unique identifier for each distinct chemical entity. |

| Molecular Formula | C₂₈H₂₈N₂O₂[2] | C₃₂H₃₁N₃O₄[3][6] | Addition of the C₄H₄NO₂ succinimide group. |

| Molecular Weight | 424.54 g/mol [2] | 521.61 g/mol [3][6] | Increased mass due to the NHS ester moiety. |

| Predicted Polarity | Higher (due to -COOH group) | Lower (ester linkage masks polar group) | The carboxylic acid is ionizable, whereas the NHS ester is not, increasing lipophilicity. |

| Hydrochloride Salt CAS | 35607-36-4[1][7] | 37800-79-6[6] | Unique identifier for the hydrochloride salt form. |

Synthesis of Difenoximide Hydrochloride

The synthesis of Difenoximide hydrochloride is a two-step process commencing with Difenoxin as the starting material. The core transformation is the activation and esterification of the sterically hindered carboxylic acid of Difenoxin, followed by precipitation of the hydrochloride salt.

Principle of Synthesis

The conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester is a standard procedure in bioconjugation and medicinal chemistry. It typically involves the activation of the carboxylate using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, resulting in the desired NHS ester and a urea byproduct. The final step involves dissolving the purified Difenoximide base in a suitable organic solvent and introducing hydrogen chloride to precipitate the hydrochloride salt.

Experimental Protocol (Proposed)

-

Rationale for Choices: Difenoxin is a sterically hindered carboxylic acid, making esterification challenging. The use of EDC as a coupling agent is chosen for its high efficiency and the water-solubility of its urea byproduct, which simplifies purification compared to DCC. Anhydrous conditions are critical to prevent hydrolysis of the reactive intermediate and the final product.

-

Reaction Setup:

-

To a solution of Difenoxin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-hydroxysuccinimide (1.2 eq).

-

Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Carbodiimide Addition:

-

Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in anhydrous DMF to the cooled reaction mixture.

-

Maintain the temperature at 0 °C for 2 hours, then allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Self-Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of Difenoxin and the formation of a new, less polar spot corresponding to Difenoximide.

-

-

Work-up and Purification:

-

Quench the reaction by adding cold water. The Difenoximide product is expected to precipitate.

-

Filter the crude product and wash thoroughly with water to remove the water-soluble urea byproduct and unreacted EDC/NHS.

-

Further purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified Difenoximide base in a minimal amount of anhydrous acetone or diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2M solution) dropwise with stirring.

-

The Difenoximide hydrochloride will precipitate as a white solid.

-

Filter the solid, wash with cold anhydrous ether, and dry under vacuum to yield the final product.

-

Self-Validation Check: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

-

Pharmacology and Mechanism of Action

While Difenoxin's pharmacology is well-characterized as a peripheral μ-opioid receptor agonist for antidiarrheal effects, the pharmacology of Difenoximide is distinct, favoring central actions.

Opioid Receptor Interaction

Difenoximide's ability to suppress heroin withdrawal symptoms strongly implies that it acts as an agonist at central opioid receptors, particularly the μ-opioid receptor, which is the primary mediator of the effects of classical opioids like morphine and heroin[7]. The structural modification from a carboxylic acid to an NHS ester increases lipophilicity, likely enhancing its ability to cross the blood-brain barrier and engage with these central receptors.

Clinical Significance

A preliminary study in heroin addicts found that Difenoximide, administered at 4 mg four times daily, effectively suppressed opiate withdrawal symptoms without significant side effects at this therapeutic dose[7]. Doses of 8 mg were reported to produce symptoms of narcotic excess, confirming its central opioid agonist activity[7]. This suggests a therapeutic window for managing opioid dependence. The research indicated that Difenoximide might produce less physical dependence than morphine or methadone, making it a potentially valuable agent for detoxification protocols[7].

Analytical Methodologies

Robust and validated analytical methods are essential for the quantification of Difenoximide hydrochloride in bulk materials, pharmaceutical formulations, and biological matrices. Based on its chemical structure, chromatographic techniques are most suitable.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended approach for purity testing and quantification.

-

Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The NHS ester makes Difenoximide more nonpolar than Difenoxin, which will result in a longer retention time under identical RP-HPLC conditions.

-

Proposed Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 3.5). A typical gradient might run from 40% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~210-220 nm, where the phenyl groups exhibit strong absorbance.

-

Quantification: An external standard calibration curve would be constructed using certified reference material of Difenoximide hydrochloride. An internal standard may be used for analysis in complex matrices.

-

Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For quantification in biological fluids like plasma or urine, LC-MS/MS provides unparalleled sensitivity and specificity.

-

Principle: This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. The molecule is ionized (e.g., via electrospray ionization, ESI), and a specific precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented. A specific product ion is then monitored for quantification (Multiple Reaction Monitoring, MRM). This process is highly selective and minimizes interference from matrix components[11].

-

Proposed Protocol:

-

Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required to isolate the drug from plasma proteins and other interferences[11].

-

LC Conditions: A rapid gradient using a UPLC system with a C18 column would be employed for fast sample throughput.

-

MS Conditions:

-

Ionization: Positive ion electrospray (ESI+).

-

MRM Transition: The specific precursor ion for Difenoximide (m/z 522.2) would be fragmented, and a stable, high-intensity product ion would be identified and used for quantification. An isotopically labeled internal standard would be ideal for the most accurate quantification.

-

-

Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

Conclusion and Future Directions

Difenoximide hydrochloride stands as a chemically and pharmacologically distinct analogue of Difenoxin. The transformation of the C4 carboxylic acid to an N-hydroxysuccinimide ester shifts the molecule's profile from a peripherally acting antidiarrheal to a centrally active opioid agonist. This is a classic example of how subtle structural modifications can dramatically alter the therapeutic application of a drug scaffold. Early studies highlighted its potential in managing opioid withdrawal, a field that continues to require novel therapeutic options.

For drug development professionals, Difenoximide serves as an important case study in lead optimization. For researchers and scientists, the scarcity of modern pharmacological data (e.g., receptor subtype selectivity, G-protein bias, and in-vivo analgesic profile) presents a significant opportunity for further investigation. A comprehensive re-evaluation of Difenoximide's pharmacology using contemporary techniques could unveil novel insights into its mechanism and potentially revive interest in its clinical development for addiction medicine or as a scaffold for new centrally-acting agents.

References

-

PubChem. (n.d.). 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidin-1-ium-4-carboxylate. Retrieved January 22, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Difenoxine hydrochloride. Retrieved January 22, 2026, from [Link]

-

DrugFuture. (n.d.). Diphenoxylate. Retrieved January 22, 2026, from [Link]

-

DailyMed. (n.d.). Motofen® (difenoxin and atropine sulfate tablets) CIV Rx Only. Retrieved January 22, 2026, from [Link]

- Tennant, F. S., Jr, Krantz, K. D., & Dobrin, E. I. (1977). Use of difenoximide (SC-26100) for narcotic detoxification: a preliminary tolerance and efficacy study. The American journal of drug and alcohol abuse, 4(1), 123–135.

-

PubChem. (n.d.). Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Difenoxin. Retrieved January 22, 2026, from [Link]

- Patents. (n.d.). EP2354133A1 - Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide).

-

Chemical Register. (n.d.). DIFENOXIMIDE (4 suppliers). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved January 22, 2026, from [Link]

-

Candyorfood.com. (n.d.). CAS code list in candy or food. Retrieved January 22, 2026, from [Link]

-

PubMed Central (PMC). (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Retrieved January 22, 2026, from [Link]

-

PubMed. (1980). Synthesis and pharmacology of a noncompetitive antagonist of angiotensin-induced contractions of vascular smooth muscle. [Sarcosyl]1-[cysteinyl (s-methyl)]8-angiotensin II. Retrieved January 22, 2026, from [Link]

-

PubMed. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. Retrieved January 22, 2026, from [Link]

-

PubMed. (1991). Mu receptor binding of some commonly used opioids and their metabolites. Retrieved January 22, 2026, from [Link]

-

PubMed. (2003). Rapid and simultaneous determination of nonsteroidal anti-inflammatory drugs in human plasma by LC-MS with solid-phase extraction. Retrieved January 22, 2026, from [Link]

-

PubMed. (1983). Development and pharmacology of angiotensin converting enzyme inhibitors. Retrieved January 22, 2026, from [Link]

-

Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Retrieved January 22, 2026, from [Link]

-

PubMed. (1986). Clinical pharmacology of the ACE inhibitors. Retrieved January 22, 2026, from [Link]

-

PubMed. (1984). Pharmacology of angiotensin converting enzyme inhibitors. A review. Retrieved January 22, 2026, from [Link]

-

University of Saskatchewan. (n.d.). Anatomy, Physiology, and Pharmacology. Retrieved January 22, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphenoxylate [drugfuture.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidin-1-ium-4-carboxylate | C28H28N2O2 | CID 25273607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | C62H76N4O12S | CID 174173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. difelikefalin Impurity 3,difelikefalin Impurity 4 Suppliers & Manufacturers [chemicalregister.com]

- 7. EP2354133A1 - Method for producing 1-(3-Cyano-3,3-diphenylpropyl)-4-(1-piperidyl)-piperidine-4-carboxamide (Piritramide) - Google Patents [patents.google.com]

- 8. fufaton.com [fufaton.com]

- 9. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Rapid and simultaneous determination of nonsteroidal anti-inflammatory drugs in human plasma by LC-MS with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of Difenoximide hydrochloride

An In-depth Technical Guide to the Therapeutic Potential of Difenoximide Hydrochloride: Targeting Peripheral Mu-Opioid Receptors for Novel Applications

Abstract

Difenoximide hydrochloride, the principal active metabolite of diphenoxylate, is a potent mu-opioid receptor (MOR) agonist. Its clinical utility has historically been confined to the management of diarrhea, leveraging its potent anti-motility effects on the gastrointestinal tract. However, the true therapeutic potential of this molecule may be significantly broader, precisely because of a key pharmacologic feature: its peripheral restriction. By minimizing central nervous system penetration, Difenoximide avoids the severe adverse effects associated with traditional opioids, such as respiratory depression, sedation, and addiction potential. This guide provides a deep dive into the core mechanism of Difenoximide, exploring its interaction with the mu-opioid receptor and proposing a roadmap for investigating its therapeutic utility in other disorders characterized by peripheral MOR-mediated pathophysiology. We will explore its potential in conditions such as Irritable Bowel Syndrome with Diarrhea (IBS-D) and chemotherapy-induced diarrhea (CID), presenting detailed experimental workflows for validation.

The Core Mechanism: Mu-Opioid Receptor Agonism

Difenoximide exerts its pharmacological effects by acting as a selective agonist at the mu-opioid receptor, a class A G-protein coupled receptor (GPCR). These receptors are densely expressed in the myenteric and submucosal plexuses of the gastrointestinal tract.

Upon binding, Difenoximide induces a conformational change in the MOR, leading to the activation of associated inhibitory G-proteins (Gαi/o). This initiates a downstream signaling cascade with two primary effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP alters cellular function, contributing to reduced secretion of water and electrolytes into the intestinal lumen.

-

Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs). The collective effect is a reduction in neuronal excitability and a significant decrease in the release of pro-secretory and pro-motility neurotransmitters, such as acetylcholine.

The culmination of these actions is a potent inhibition of peristalsis, an increase in intestinal transit time, and enhanced absorption of water and electrolytes, which explains its efficacy as an antidiarrheal agent.

Caption: Canonical signaling pathway of Difenoximide at the mu-opioid receptor.

The Peripheral Advantage: A Paradigm for Targeted Therapy

The most significant barrier to leveraging MOR agonists for conditions beyond acute pain is their profound central nervous system (CNS) activity. Difenoximide, like loperamide, largely bypasses this issue. Its chemical structure and polarity limit its ability to cross the blood-brain barrier (BBB) effectively. This peripheral restriction is not a limitation but rather its greatest therapeutic strength, opening avenues for chronic treatment of peripheral disorders without the risk of centrally-mediated side effects.

Table 1: Comparison of Opioid Receptor Agonists

| Compound | Primary Site of Action | Blood-Brain Barrier Penetration | Key Clinical Use | Risk of Central Side Effects |

| Morphine | Central & Peripheral | High | Analgesia | High (Addiction, Resp. Depression) |

| Loperamide | Peripheral | Very Low (P-gp substrate) | Antidiarrheal | Very Low |

| Difenoximide | Peripheral | Low | Antidiarrheal | Low |

Expanding Therapeutic Horizons: Novel Target Indications

The concentration of MORs in the enteric nervous system suggests that Difenoximide's utility could extend beyond simple diarrhea to complex gut disorders where motility and visceral sensation are dysregulated.

Target Indication 1: Irritable Bowel Syndrome with Diarrhea (IBS-D)

IBS-D is characterized by chronic abdominal pain and altered bowel habits. A key component of the pathophysiology is visceral hypersensitivity—a lowered pain threshold in response to normal stimuli like gut distension. MORs are critical regulators of visceral sensation.

-

Therapeutic Rationale: By activating MORs on enteric neurons and potentially on primary afferent nerves, Difenoximide can not only normalize gut transit but also dampen the signaling of noxious stimuli from the gut to the spinal cord, thereby increasing the pain threshold.

-

Validation Strategy: Utilize a rodent model of post-inflammatory IBS, such as the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, followed by a recovery period. Assess the impact of Difenoximide on visceral sensitivity using a colorectal distension (CRD) study, measuring the abdominal withdrawal reflex.

Target Indication 2: Chemotherapy-Induced Diarrhea (CID)

CID is a frequent and debilitating side effect of many chemotherapeutic agents, which cause direct damage to the rapidly dividing intestinal epithelial cells, leading to malabsorption and secretory diarrhea.

-

Therapeutic Rationale: Difenoximide directly counteracts the hypermotility and secretion associated with mucosal damage. Its action is independent of the initial cytotoxic insult, making it a broadly applicable symptomatic treatment.

-

Validation Strategy: Employ an irinotecan-induced diarrhea model in rats or mice. Treatment with Difenoximide following chemotherapy administration can be assessed by monitoring stool consistency, frequency, and body weight changes.

Preclinical Validation Framework

A robust preclinical package is required to validate these new indications. The workflow should confirm the drug's mechanism of action and demonstrate efficacy in relevant disease models.

Caption: A sequential workflow for the preclinical validation of Difenoximide.

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Difenoximide for the human mu-opioid receptor (hMOR).

-

Methodology:

-

Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing hMOR.

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein).

-

A fixed concentration of a high-affinity radioligand, such as [³H]-DAMGO (typically at its Kd concentration).

-

Increasing concentrations of unlabeled Difenoximide hydrochloride (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates for 60-90 minutes at 25°C.

-

Termination: Rapidly filter the reaction mixture through GF/B glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Difenoximide. Calculate the IC50 (concentration of Difenoximide that inhibits 50% of specific [³H]-DAMGO binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol: In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

-

Objective: To assess the in vivo effect of Difenoximide on gut motility in mice.

-

Methodology:

-

Animal Acclimation: Acclimate male C57BL/6 mice for at least one week. Fast the mice for 12-18 hours before the experiment, with free access to water.

-

Drug Administration: Administer Difenoximide hydrochloride (or vehicle control) via oral gavage (p.o.) or intraperitoneal injection (i.p.).

-

Transit Marker: After a set pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a non-absorbable marker: 10% activated charcoal suspended in 5% gum arabic, via oral gavage.

-

Euthanasia: After a fixed time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

-

Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum. Lay it flat without stretching.

-

Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the percent transit as: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentage between vehicle- and drug-treated groups.

-

Conclusion and Future Directions

Difenoximide hydrochloride is more than a simple antidiarrheal. It represents a class of peripherally restricted MOR agonists with untapped therapeutic potential. Its well-established primary mechanism and favorable safety profile make it an attractive candidate for repurposing in disorders like IBS-D and CID. Future research should focus on confirming its efficacy in validated animal models of these conditions and exploring the nuances of its pharmacology, such as potential biased agonism, which could further refine its therapeutic applications and minimize any remaining liabilities. A thorough investigation into these areas could unlock significant value and provide new, safe, and effective treatments for debilitating gastrointestinal disorders.

References

-

Title: Opioid receptor signalling and gastrointestinal function. Source: Nature Reviews Gastroenterology & Hepatology URL: [Link]

-

Title: Opioid Receptors. Source: British Journal of Pharmacology URL: [Link]

-

Title: Opioid-induced constipation: a review of the biology and novel targeted therapies. Source: IBMS URL: [Link]

-

Title: The Cheng-Prusoff equation: a curriculum-based approach to estimate the affinity of a competitive antagonist. Source: Advances in Physiology Education URL: [Link]

-

Title: Difenoxin. Source: National Center for Biotechnology Information (PubChem) URL: [Link]

An In-depth Technical Guide to the Solubility and Stability Studies of Difenoximide Hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Difenoximide Hydrochloride

Difenoximide hydrochloride is an active pharmaceutical ingredient (API) noted for its therapeutic potential. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount to successful formulation development, manufacturing, and ensuring clinical efficacy and safety. This guide provides a comprehensive technical overview of the critical studies required to characterize the solubility and stability of difenoximide hydrochloride, adhering to the highest standards of scientific integrity and regulatory expectations.

From a structural standpoint, difenoximide hydrochloride, with the molecular formula C₃₂H₃₂ClN₃O₄, possesses several functional groups that dictate its chemical behavior. The presence of a tertiary amine within the piperidine ring suggests a basic character, making it a candidate for hydrochloride salt formation to potentially enhance aqueous solubility. The molecule also contains nitrile and ester functionalities, which can be susceptible to hydrolysis under certain pH conditions. Furthermore, the multiple aromatic rings contribute to its lipophilicity.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental designs, enabling researchers to not only execute these studies but also to interpret the results in a meaningful context for drug development.

Part 1: Solubility Characterization of Difenoximide Hydrochloride

The solubility of an API is a critical determinant of its bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Therefore, a comprehensive solubility profile is a foundational piece of pre-formulation work.

The Scientific Rationale for Solubility Studies

Understanding the solubility of difenoximide hydrochloride across a range of solvents and pH values is crucial for several reasons:

-

Formulation Strategy: The choice of excipients and the type of dosage form (e.g., immediate-release, modified-release, liquid formulation) are heavily influenced by the API's solubility.

-

Biopharmaceutical Classification System (BCS): The solubility data, in conjunction with permeability data, will classify difenoximide hydrochloride according to the BCS, which can guide regulatory submissions and potentially allow for biowaivers.

-

Dissolution Method Development: Solubility data informs the selection of appropriate dissolution media for in vitro release testing, a critical quality control parameter.

-

Toxicity Studies: For preclinical studies, understanding solubility in various vehicles is necessary for preparing appropriate dosing solutions.

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility.[1] The protocol below is a robust starting point for characterizing difenoximide hydrochloride.

Objective: To determine the saturation solubility of difenoximide hydrochloride in various aqueous and organic solvents.

Materials:

-

Difenoximide Hydrochloride API

-

Purified Water

-

Methanol, HPLC grade

-

Ethanol, HPLC grade

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (pH 1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8)

-

Mechanical shaker/orbital incubator

-

Centrifuge

-

Validated HPLC method for difenoximide hydrochloride

Procedure:

-

Add an excess amount of difenoximide hydrochloride to a known volume of each solvent in a sealed container. The excess solid should be visually apparent.

-

Agitate the samples at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to settle.

-

Carefully withdraw a supernatant sample and separate the undissolved solid by centrifugation or filtration.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of difenoximide hydrochloride in the diluted supernatant using a validated HPLC method.

-

Repeat the analysis at different time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

pH-Dependent Solubility Profile

For ionizable compounds like difenoximide hydrochloride, solubility is highly dependent on the pH of the medium. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Protocol:

The equilibrium solubility protocol described above should be performed using a series of buffers covering the physiological pH range (typically pH 1.2 to 7.4).[1][2]

Data Presentation:

The results should be presented in a clear, tabular format.

Table 1: Hypothetical Solubility Profile of Difenoximide Hydrochloride

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | To be determined |

| 0.1 N HCl (pH 1.2) | 37 | To be determined |

| Acetate Buffer (pH 4.5) | 37 | To be determined |

| Phosphate Buffer (pH 6.8) | 37 | To be determined |

| PBS (pH 7.4) | 37 | To be determined |

| Methanol | 25 | To be determined |

| Ethanol | 25 | To be determined |

| DMSO | 25 | Soluble |

Note: The solubility in DMSO is known to be good.[3] For other solvents, experimental determination is required.

Visualization of the Solubility Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7]

The Rationale for Stability and Forced Degradation Studies

-

Identification of Degradation Pathways: Understanding how difenoximide hydrochloride degrades helps in developing stable formulations and defining appropriate storage conditions.

-

Development of Stability-Indicating Analytical Methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[8]

-

Shelf-life Determination: Long-term stability studies under ICH-prescribed conditions are used to establish the re-test period for the drug substance and the shelf-life for the drug product.[5][9]

-

Regulatory Compliance: Regulatory agencies such as the FDA and EMA require comprehensive stability data for new drug applications.[10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to generate potential degradation products.[6][11] The goal is to achieve a target degradation of 5-20%.[11]

A. Hydrolytic Degradation (Acid and Base)

-

Procedure: Prepare solutions of difenoximide hydrochloride in 0.1 N HCl and 0.1 N NaOH. If no degradation is observed at room temperature, the solutions can be heated (e.g., to 60°C). Samples should be taken at various time points, neutralized, and analyzed by HPLC.

B. Oxidative Degradation

-

Procedure: Prepare a solution of difenoximide hydrochloride in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). The study is typically conducted at room temperature. Samples are taken at different time points and analyzed.

C. Thermal Degradation

-

Procedure: Expose solid difenoximide hydrochloride to dry heat (e.g., 80°C) for a specified period. Samples are then dissolved and analyzed.

D. Photolytic Degradation

-

Procedure: Expose solid difenoximide hydrochloride and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Table 2: Hypothetical Forced Degradation Results for Difenoximide Hydrochloride